5-ethyl-7-(4-(4-fluorophenyl)piperazine-1-carbonyl)-2-phenyl-2H-pyrazolo[4,3-c]pyridin-3(5H)-one
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Overview
Description
5-ethyl-7-(4-(4-fluorophenyl)piperazine-1-carbonyl)-2-phenyl-2H-pyrazolo[4,3-c]pyridin-3(5H)-one is a complex organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a pyrazolo[4,3-c]pyridin-3(5H)-one core, substituted with ethyl, phenyl, and fluorophenyl groups. The presence of these functional groups imparts specific chemical and biological properties to the compound, making it a subject of study in medicinal chemistry and pharmacology.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-ethyl-7-(4-(4-fluorophenyl)piperazine-1-carbonyl)-2-phenyl-2H-pyrazolo[4,3-c]pyridin-3(5H)-one typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the pyrazolo[4,3-c]pyridin-3(5H)-one core: This can be achieved through cyclization reactions involving appropriate precursors such as hydrazines and pyridine derivatives.
Introduction of the ethyl group: Alkylation reactions using ethyl halides in the presence of a base can be employed to introduce the ethyl group.
Attachment of the phenyl group: This can be done through Suzuki-Miyaura coupling reactions using phenylboronic acid and palladium catalysts.
Incorporation of the fluorophenylpiperazine moiety: This step involves the reaction of 4-fluorophenylpiperazine with a suitable carbonyl compound to form the desired piperazine-1-carbonyl derivative.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This includes the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
5-ethyl-7-(4-(4-fluorophenyl)piperazine-1-carbonyl)-2-phenyl-2H-pyrazolo[4,3-c]pyridin-3(5H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions using agents such as lithium aluminum hydride can be employed to reduce carbonyl groups to alcohols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols.
Scientific Research Applications
5-ethyl-7-(4-(4-fluorophenyl)piperazine-1-carbonyl)-2-phenyl-2H-pyrazolo[4,3-c]pyridin-3(5H)-one has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent, particularly in the treatment of neurological disorders due to its interaction with specific receptors in the brain.
Pharmacology: Research focuses on its pharmacokinetics and pharmacodynamics, including its absorption, distribution, metabolism, and excretion in biological systems.
Biochemistry: The compound is used to study enzyme interactions and inhibition, providing insights into biochemical pathways.
Industrial Applications: It may be used as an intermediate in the synthesis of other complex organic molecules.
Mechanism of Action
The mechanism of action of 5-ethyl-7-(4-(4-fluorophenyl)piperazine-1-carbonyl)-2-phenyl-2H-pyrazolo[4,3-c]pyridin-3(5H)-one involves its interaction with specific molecular targets, such as neurotransmitter receptors. The fluorophenylpiperazine moiety is known to interact with serotonin receptors, potentially modulating neurotransmitter release and uptake. This interaction can influence various neurological processes, making the compound a candidate for further investigation in the treatment of psychiatric and neurological disorders.
Comparison with Similar Compounds
Similar Compounds
7-(4-(4-fluorophenyl)piperazine-1-carbonyl)-2-phenyl-2H-pyrazolo[4,3-c]pyridin-3(5H)-one: Lacks the ethyl group, which may affect its pharmacological properties.
5-ethyl-7-(4-(4-chlorophenyl)piperazine-1-carbonyl)-2-phenyl-2H-pyrazolo[4,3-c]pyridin-3(5H)-one: Contains a chlorophenyl group instead of a fluorophenyl group, potentially altering its receptor binding affinity.
Uniqueness
The unique combination of the ethyl, phenyl, and fluorophenyl groups in 5-ethyl-7-(4-(4-fluorophenyl)piperazine-1-carbonyl)-2-phenyl-2H-pyrazolo[4,3-c]pyridin-3(5H)-one imparts specific chemical and biological properties that distinguish it from similar compounds. These structural features may enhance its binding affinity to certain receptors and influence its overall pharmacological profile.
Properties
IUPAC Name |
5-ethyl-7-[4-(4-fluorophenyl)piperazine-1-carbonyl]-2-phenylpyrazolo[4,3-c]pyridin-3-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H24FN5O2/c1-2-28-16-21(23-22(17-28)25(33)31(27-23)20-6-4-3-5-7-20)24(32)30-14-12-29(13-15-30)19-10-8-18(26)9-11-19/h3-11,16-17H,2,12-15H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MQANYSYPFPSECM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=C2C(=NN(C2=O)C3=CC=CC=C3)C(=C1)C(=O)N4CCN(CC4)C5=CC=C(C=C5)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H24FN5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
445.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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